N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

CAS No.:

Cat. No.: VC1066204

Molecular Formula: C22H20N4O3

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20N4O3 |

|---|---|

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C22H20N4O3/c1-14-19(22(28)26(25(14)3)17-12-8-5-9-13-17)23-21(27)18-15(2)29-24-20(18)16-10-6-4-7-11-16/h4-13H,1-3H3,(H,23,27) |

| Standard InChI Key | SESNSKQJDHIINS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

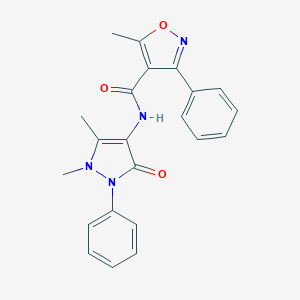

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide possesses a complex molecular structure with multiple functional groups and heterocyclic rings. The compound has a molecular formula of C22H20N4O3, indicating 22 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms within its structure. This composition results in a molecular weight of 388.4 g/mol, which places it in the medium-sized molecule category commonly explored for drug development.

The compound's IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, provides a systematic description of its structural components and their arrangement. The presence of both phenyl rings and heterocyclic systems contributes to its potential reactivity and interaction capabilities with biological targets.

Physical and Chemical Properties

The key physical and chemical properties of the compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H20N4O3 | |

| Molecular Weight | 388.4 g/mol | |

| Physical State | Not specified | - |

| Solubility | Not specified | - |

| InChIKey | SESNSKQJDHIINS-UHFFFAOYSA-N | |

| PubChem Compound ID | 1010739 | |

| Usage Restrictions | For research use only; not for human or veterinary use |

The chemical properties of this compound are primarily determined by its functional groups, including the carboxamide linkage (–CONH–), which can participate in hydrogen bonding and contribute to its potential interactions with biological targets. The nitrogen atoms in the isoxazole and pyrazole rings may also serve as hydrogen bond acceptors, while the phenyl groups contribute hydrophobicity that can influence the compound's solubility profile and cell permeability characteristics.

Structural Representations and Identifiers

Several standardized representations are used to describe the compound's structure, facilitating its identification and characterization across chemical databases:

The SMILES notation for the compound is:

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

The InChI representation is:

InChI=1S/C22H20N4O3/c1-14-19(22(28)26(25(14)3)17-12-8-5-9-13-17)23-21(27)18-15(2)29-24-20(18)16-10-6-4-7-11-16/h4-13H,1-3H3,(H,23,27)

These representations provide standardized ways to encode the compound's structure in computational systems, enabling researchers to search for and identify the compound in various chemical databases and publications.

Synthesis Approaches and Methodology

Characterization Techniques

Once synthesized, isoxazole-carboxamide derivatives are typically characterized using various spectroscopic techniques:

-

Infrared (IR) spectroscopy - To identify key functional groups, particularly the carboxamide linkage

-

Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR) - To confirm the molecular structure and arrangement of atoms

-

High-Resolution Mass Spectrometry (HRMS) - To verify the molecular formula and exact mass

These analytical methods collectively provide confirmation of the compound's structure and purity, which are essential for subsequent biological evaluation and applications .

Advanced Delivery Systems and Formulation Strategies

Nano-emulgel Approaches for Enhanced Delivery

Recent advancements in drug delivery systems have focused on improving the efficacy of potential anticancer compounds through nanotechnology-based approaches. For isoxazole-carboxamide derivatives, nano-emulgel strategies have been explored to enhance their permeability into cancer cells . These advanced delivery systems aim to overcome limitations associated with conventional drug delivery, such as poor water solubility, rapid metabolism, and inadequate tumor penetration.

Nano-emulgels are typically developed using self-emulsifying techniques, creating a delivery system that combines the advantages of both nanoemulsions and hydrogels . This approach can potentially:

-

Improve the solubility of lipophilic compounds

-

Enhance cellular uptake through increased membrane permeability

-

Provide controlled release of the active compound

-

Improve stability and bioavailability of the drug

| Delivery System | Advantages | Limitations | Applicability to Isoxazole-Carboxamides |

|---|---|---|---|

| Nano-emulgel | Enhanced permeability, Controlled release, Improved stability | Complex formulation process, Potential scalability issues | High potential for improving cellular uptake |

| Conventional solution | Simple formulation, Well-established protocols | Limited solubility for hydrophobic compounds, Rapid clearance | Limited efficacy for compounds with poor water solubility |

| Liposomal delivery | Targeted delivery potential, Reduced systemic toxicity | Higher production costs, Potential stability issues | Suitable for hydrophobic compounds like isoxazole derivatives |

| Polymeric nanoparticles | Tunable release profiles, Protection from degradation | Polymer compatibility issues, Complex characterization | Promising approach for controlled delivery |

This comparative analysis suggests that advanced delivery systems like nano-emulgels might offer significant advantages for optimizing the delivery and efficacy of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, particularly if it demonstrates anticancer properties in future investigations.

Current Research Status and Future Directions

Limitations in Current Knowledge

Despite the promising characteristics of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, several knowledge gaps remain that warrant further investigation:

-

Comprehensive biological activity profile specific to this compound

-

Detailed structure-activity relationships comparing this compound to structural analogs

-

Pharmacokinetic and pharmacodynamic properties

-

Potential toxicity and side effect profiles

-

Optimal formulation and delivery strategies for maximizing efficacy

Addressing these knowledge gaps would provide a more complete understanding of the compound's potential therapeutic applications and limitations.

Future Research Directions

Based on the current understanding of isoxazole-carboxamide derivatives and their potential applications, several promising research directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide include:

-

Comprehensive screening against diverse cancer cell lines to determine specific anticancer activity profiles

-

Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs

-

Exploration of combination therapies with established anticancer agents to identify potential synergistic effects

-

Development and optimization of nano-emulgel formulations specifically designed for this compound

-

Preclinical studies to evaluate pharmacokinetics, biodistribution, and potential toxicity

These research directions would contribute to a more complete understanding of the compound's potential as a therapeutic agent and could potentially lead to its further development for specific medical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume